1-(Benzyloxy)-3-(difluoromethyl)benzene
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Overview
Description
1-(Benzyloxy)-3-(difluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(difluoromethyl)benzene typically involves the reaction of a benzene derivative with appropriate reagents to introduce the benzyloxy and difluoromethyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-3-(difluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(difluoromethyl)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The benzyloxy group can interact with hydrophobic pockets in proteins, while the difluoromethyl group can form strong hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-(difluoromethyl)benzene
- 1-(Benzyloxy)-4-(difluoromethyl)benzene
- 1-(Benzyloxy)-3-(trifluoromethyl)benzene
Comparison: 1-(Benzyloxy)-3-(difluoromethyl)benzene is unique due to the specific positioning of the benzyloxy and difluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research .
Properties
Molecular Formula |
C14H12F2O |
---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12F2O/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,14H,10H2 |
InChI Key |
LHKJDVXQSLFAPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(F)F |
Origin of Product |
United States |
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